

# Application Notes and Protocols for EBI-907 In Vivo Xenograft Models

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## Compound of Interest

Compound Name: EBI-907

Cat. No.: B607257

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the anti-tumor efficacy of **EBI-907**, a potent and selective BRAFV600E inhibitor. While the specific data presented herein pertains to colorectal cancer and melanoma models, the protocol can be adapted for other cancer types, such as bladder cancer, bearing the BRAFV600E mutation.

## Introduction

**EBI-907** is a novel small molecule inhibitor targeting the BRAFV600E mutation, a key driver in a significant portion of human cancers, including melanoma and colorectal cancer.<sup>[1]</sup> It has demonstrated potent anti-tumor activity in preclinical models by selectively suppressing the ERK signaling pathway in BRAF mutant tumors.<sup>[1]</sup> **EBI-907** has shown superior efficacy compared to Vemurafenib in regressing tumor growth in xenograft mouse models.<sup>[1]</sup> This document outlines the protocols for evaluating **EBI-907**'s efficacy in vivo, presenting key data from preclinical studies, and visualizing the experimental workflow and underlying signaling pathway.

## Data Presentation

**Table 1: In Vivo Efficacy of EBI-907 in Colo-205 Colorectal Cancer Xenograft Model**

| Treatment Group               | Dose (mg/kg) | Dosing Schedule   | Treatment Duration (days) | Tumor Growth Inhibition (%)  | Reference           |
|-------------------------------|--------------|-------------------|---------------------------|--|---------------------|
| EBI-907                       | 20           | Twice Daily (bid) | 14                        | 75   | <a href="#">[1]</a> |
| EBI-907                       | 60           | Twice Daily (bid) | 14                        | 95 (near complete remission)   | <a href="#">[1]</a> |
| PLX-4720 (Vemurafenib analog) | 60           | Twice Daily (bid) | 14                        | Not explicitly quantified, but less effective than EBI-907 at 60 mg/kg | <a href="#">[1]</a> |
| Vehicle Control               | -            | Twice Daily (bid) | 14                        | 0  | <a href="#">[1]</a> |

**Table 2: In Vivo Efficacy of EBI-907 in A375 Melanoma Xenograft Model**

| Treatment Group       | Dose (mg/kg) | Dosing Schedule   | Treatment Duration (days) | Tumor Volume Reduction after 10 days (%) | Reference           |
|-----------------------|--------------|-------------------|---------------------------|--|---------------------|
| EBI-907               | 15           | Twice Daily (bid) | 15                        | ~75                                      | <a href="#">[1]</a> |
| EBI-907               | 50           | Twice Daily (bid) | 15                        | ~75                                      | <a href="#">[1]</a> |
| Vemurafenib (PLX4032) | 50           | Twice Daily (bid) | 15                        | 40                                       | <a href="#">[1]</a> |
| Vehicle Control       | -            | Twice Daily (bid) | 15                        | 0  | <a href="#">[1]</a> |

Note: All treatments were reported to be well-tolerated with no significant changes in body weight.[\[1\]](#)

## Experimental Protocols

### Cell Line Culture

- Cell Lines:
  - Colo-205 (human colorectal adenocarcinoma, BRAFV600E)
  - A375 (human malignant melanoma, BRAFV600E)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: Passage cells every 2-3 days to maintain exponential growth.

### Animal Husbandry

- Animal Model: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-SCID), 6-8 weeks old.
- Housing: House animals in a specific pathogen-free (SPF) facility in sterile, filtered-air cages with access to autoclaved food and water ad libitum.
- Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.

## Tumor Inoculation (Subcutaneous Xenograft Model)

- Harvest cultured tumor cells (Colo-205 or A375) during the exponential growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel Basement Membrane Matrix.
- Inject  $5 \times 10^6$  to  $10 \times 10^6$  cells in a volume of 100-200  $\mu\text{L}$  subcutaneously into the right flank of each mouse.

## Tumor Monitoring and Grouping

- Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.
- Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- When tumors reach a predetermined size (e.g., 100-200  $\text{mm}^3$ ), randomize the mice into treatment and control groups.

## Drug Preparation and Administration

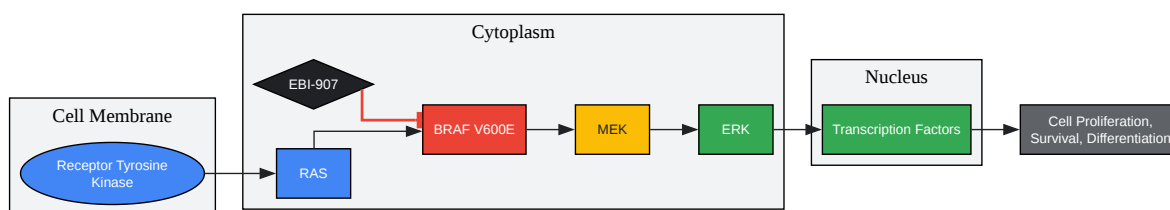
- **EBI-907** Formulation: Prepare a suspension of **EBI-907** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
- Dosing: Administer **EBI-907** orally (p.o.) via gavage twice daily (bid) at the desired concentrations (e.g., 15, 20, 50, or 60 mg/kg).

- Control Groups: Administer the vehicle alone to the control group and a reference compound (e.g., Vemurafenib) to a comparator group, following the same schedule.
- Treatment Duration: Continue treatment for a specified period, typically 14-15 days.<sup>[1]</sup>

## Efficacy Evaluation and Endpoint

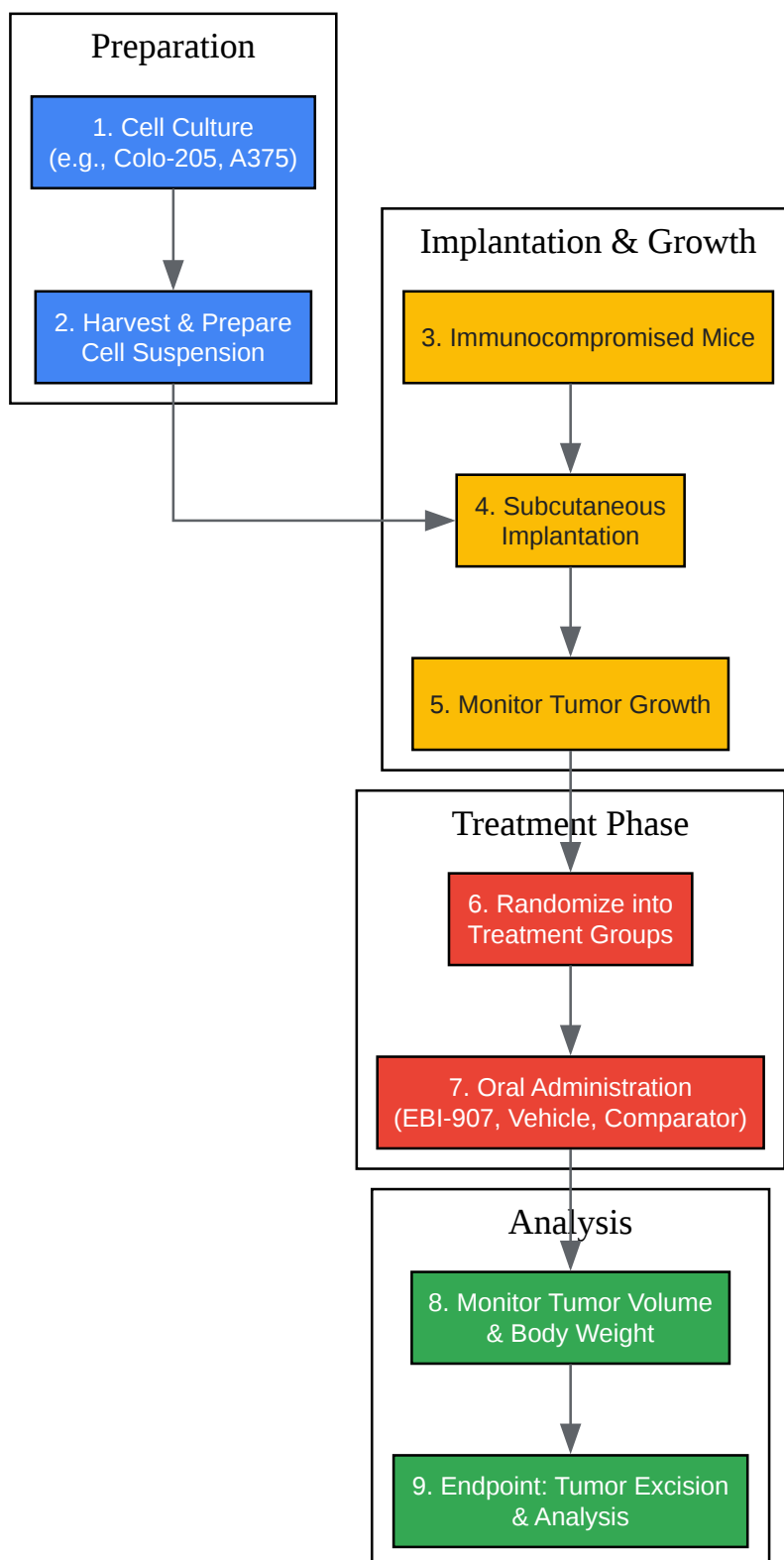
- Tumor Growth: Continue to measure tumor volume twice weekly throughout the study.
- Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

## Mandatory Visualizations



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Caption: **EBI-907** inhibits the constitutively active BRAF V600E mutant, blocking the MAPK/ERK signaling pathway.



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Caption: Experimental workflow for evaluating **EBI-907** efficacy in a subcutaneous xenograft model.

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## References

- 1. EBI-907, a novel BRAFV600E inhibitor, has potent oral anti-tumor activity and a broad kinase selectivity profile - PMC [pmc.ncbi.nlm.nih.gov]
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